Aslan003

Übersicht

Beschreibung

Farudodstat, also known as ASLAN003, is an orally active and potent inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Farudodstat has shown significant potential in treating various diseases, including acute myeloid leukemia (AML) and autoimmune disorders like alopecia areata .

Wirkmechanismus

Target of Action

Farudodstat, also known as ASLAN003, is an orally active, potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

Farudodstat operates by suppressing T cell proliferation and the secretion of Interferon Gamma (IFNγ) by blocking the de novo production of pyrimidines required for DNA replication . This inhibition of DHODH disrupts the normal functioning of T cells, thereby modulating the immune response .

Biochemical Pathways

The primary biochemical pathway affected by Farudodstat is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, Farudodstat blocks the production of pyrimidines, thereby disrupting DNA replication and T cell proliferation . This results in a reduction in the secretion of IFNγ, a cytokine that plays a crucial role in innate and adaptive immunity .

Result of Action

Farudodstat’s inhibition of DHODH and subsequent suppression of T cell activity has shown potential therapeutic effects in the treatment of autoimmune diseases . For instance, it is currently in clinical development for alopecia areata (AA), an autoimmune disease characterized by hair loss . In vitro studies and ex vivo human AA disease models have shown that Farudodstat reduces T cell proliferation, expression of MHC proteins, and the number of MHC II+ cells in the hair bulb . This suggests potential protection from immune privilege loss, a key factor in AA .

Action Environment

The action of Farudodstat can be influenced by various environmental factors. For instance, the presence of triggering events such as stress, infection, or trauma can lead to a loss of immune privilege in the hair follicle, mediated by IFNγ . This can potentially enhance the efficacy of Farudodstat in treating conditions like AA . .

Biochemische Analyse

Biochemical Properties

ASLAN003 functions by inhibiting dihydroorotate dehydrogenase, which is responsible for catalyzing the fourth step of the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in pyrimidine levels, which is essential for DNA and RNA synthesis. This compound interacts with various enzymes and proteins, including DHODH, and induces differentiation of AML cells by activating transcription factors such as AP-1. The compound also inhibits protein synthesis and triggers apoptotic pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In AML cell lines and primary AML blasts, this compound reduces cell proliferation and viability. It induces differentiation of leukemic cells, leading to an increase in the expression of myeloid markers such as CD11b. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors and inhibiting protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dihydroorotate dehydrogenase, thereby inhibiting its activity. This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for the proliferation of leukemic cells. This compound induces differentiation of AML cells by activating transcription factors such as AP-1 and repressing oncogenic transcription factors like HoxA9 and Gata1. The compound also triggers apoptotic pathways and inhibits protein synthesis, contributing to its anti-leukemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on dihydroorotate dehydrogenase over extended periods. Long-term studies have shown that this compound consistently induces differentiation and reduces the proliferation of AML cells. Additionally, the compound has been observed to have a favorable toxicity profile, with no significant adverse effects on normal hematopoietic cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively induces differentiation and reduces leukemic burden without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, although it generally maintains a favorable safety profile. Studies have shown that this compound prolongs survival in AML xenograft mice and patient-derived xenograft models .

Metabolic Pathways

This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits dihydroorotate dehydrogenase. This inhibition leads to a reduction in pyrimidine levels, affecting DNA and RNA synthesis. The compound interacts with various enzymes and cofactors involved in this pathway, leading to changes in metabolic flux and metabolite levels. This compound also influences the expression of key transcription factors involved in myeloid differentiation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues is influenced by its binding to specific proteins and its stability in the cellular environment .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. The compound is directed to the mitochondria, where dihydroorotate dehydrogenase is located. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The compound’s activity and function are influenced by its localization within these specific compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Farudodstat involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Core Structure: The core structure of Farudodstat is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This involves reactions such as halogenation, alkylation, and acylation.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of Farudodstat is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.

Continuous Flow Chemistry: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Farudodstat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Farudodstat kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen im Molekül verändern.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen werden verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylhalogenide, Säurechloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Farudodstat mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Aktivitäts-Beziehungen zu untersuchen und die Eigenschaften der Verbindung zu optimieren.

Wissenschaftliche Forschungsanwendungen

Farudodstat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von DHODH und seine Auswirkungen auf die Pyrimidinbiosynthese zu untersuchen.

Biologie: Untersucht die Rolle von DHODH in zellulären Prozessen und sein Potenzial als Ziel für therapeutische Interventionen.

Medizin: Erforscht seine Wirksamkeit bei der Behandlung von Krankheiten wie AML und Autoimmunerkrankungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf DHODH und verwandte Pfade abzielen.

5. Wirkmechanismus

Farudodstat übt seine Wirkungen aus, indem es DHODH hemmt, ein Enzym, das an der De-novo-Synthese von Pyrimidinen beteiligt ist. Durch die Blockierung dieses Wegs reduziert Farudodstat die Verfügbarkeit von Pyrimidinen, die für die DNA- und RNA-Synthese essentiell sind. Diese Hemmung führt zu:

Reduzierte Zellproliferation: Insbesondere in schnell teilenden Zellen wie Krebszellen.

Induktion von Apoptose: Aktivierung von apoptotischen Signalwegen, die zu programmiertem Zelltod führen.

Modulation von Immunantworten: Bei Autoimmunerkrankungen kann Farudodstat die Proliferation von Immunzellen und die Sekretion von entzündungsfördernden Zytokinen reduzieren

Vergleich Mit ähnlichen Verbindungen

Farudodstat wird mit anderen DHODH-Inhibitoren verglichen, wie zum Beispiel:

Leflunomid: Ein älterer DHODH-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird. Farudodstat ist potenter und selektiver.

Teriflunomid: Ein weiterer DHODH-Inhibitor, der bei Multipler Sklerose eingesetzt wird. Farudodstat hat in präklinischen Studien eine bessere Wirksamkeit und ein besseres Sicherheitsprofil gezeigt.

Einzigartigkeit: Die hohe Potenz, Selektivität und orale Bioverfügbarkeit von Farudodstat machen es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten. Seine Fähigkeit, Apoptose zu induzieren und Immunantworten zu modulieren, unterscheidet es von anderen DHODH-Inhibitoren .

Eigenschaften

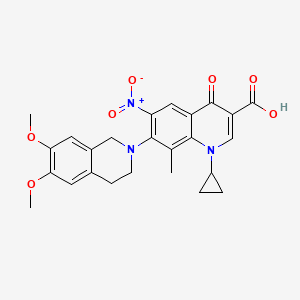

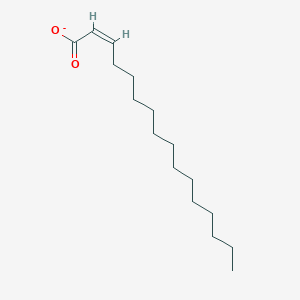

IUPAC Name |

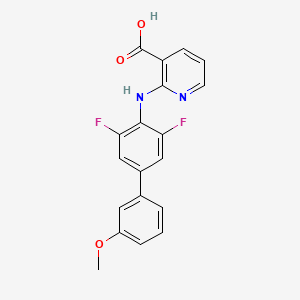

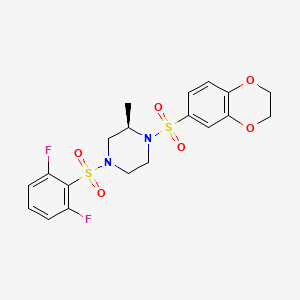

2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPATGZMNFWVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035688-66-4 | |

| Record name | Aslan-003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farudodstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1035688-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARUDODSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)